molecular formula C8H14N2O2 B3058586 1-(4-Aminobutyl)pyrrolidine-2,5-dione CAS No. 90289-33-1

1-(4-Aminobutyl)pyrrolidine-2,5-dione

Cat. No.: B3058586
CAS No.: 90289-33-1
M. Wt: 170.21 g/mol
InChI Key: XRGHGHOLFBMYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminobutyl)pyrrolidine-2,5-dione is a chemical compound of interest in medicinal chemistry and pharmacological research, with the molecular formula C8H14N2O2 and a CAS Registry Number of 20119570 . This compound features a pyrrolidine-2,5-dione core (also known as a succinimide) substituted with a 4-aminobutyl chain. The pyrrolidine-2,5-dione scaffold is a versatile and privileged structure in drug discovery due to its favorable three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates . Researchers are particularly interested in derivatives of pyrrolidine-2,5-dione for their potential as inhibitors of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme . IDO1 is a promising immunotherapeutic target in oncology, and its inhibitors are being investigated for the treatment of various cancers and other conditions such as endometriosis . Beyond immuno-oncology, compounds based on the pyrrolidine-2,5-dione structure have demonstrated a wide spectrum of biological activities in scientific studies, including significant anticonvulsant and antiepileptic effects in preclinical models , as well as antinociceptive and antiallodynic properties in models of neuropathic pain . The presence of the primary amine on the butyl chain provides a handle for further chemical modification, making this reagent a valuable building block for the synthesis of more complex molecules or for conjugation in probe development. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminobutyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c9-5-1-2-6-10-7(11)3-4-8(10)12/h1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGHGHOLFBMYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602727
Record name 1-(4-Aminobutyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90289-33-1
Record name 1-(4-Aminobutyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Aminobutyl Pyrrolidine 2,5 Dione and Its Analogues

Established Synthetic Pathways for N-Substituted Pyrrolidine-2,5-diones

Traditional methods for synthesizing the N-substituted succinimide (B58015) ring remain widely used due to their reliability and straightforward nature. These pathways primarily involve either the direct alkylation of a pre-formed succinimide ring or the condensation of an amine with a succinic acid derivative.

Direct N-alkylation involves the reaction of succinimide with an appropriate alkyl halide. This method is a convenient approach for introducing a variety of substituents onto the nitrogen atom of the imide. The reaction is typically facilitated by a base in a suitable solvent. For instance, N-alkylation of N-acidic heterocyclic compounds like succinimide can be effectively achieved using alkyl halides in the presence of a base such as potassium hydroxide (B78521) or cesium carbonate. organic-chemistry.org The use of ionic liquids as a medium has also been reported to promote selective and efficient N-alkylation. organic-chemistry.org This strategy is particularly useful when the desired N-substituent is readily available as a halide.

A key challenge in synthesizing 1-(4-Aminobutyl)pyrrolidine-2,5-dione via this route would be the presence of two nucleophilic nitrogen atoms in the alkylating agent (e.g., 1-bromo-4-aminobutane or a protected version). This necessitates a protection strategy for the terminal amino group to prevent side reactions, such as polymerization or double substitution.

The most common and direct method for preparing N-substituted succinimides is the condensation of a primary amine with succinic anhydride (B1165640). researchgate.net This reaction typically proceeds in two stages: first, the amine performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of an intermediate amic acid (N-substituted succinamic acid). nih.govmdpi.com In the second step, this intermediate undergoes cyclodehydration, usually upon heating, to form the final imide ring. mdpi.com

This method is highly versatile and has been employed for the synthesis of a wide array of N-alkyl and N-aryl succinimides. researchgate.net The reaction can be carried out at high temperatures without a solvent or in various solvents like acetic acid, benzene, or toluene. researchgate.netijapbc.com For example, the synthesis of 1-(3-chlorophenyl)-pyrrolidine-2,5-dione was achieved by reacting succinic acid with thionyl chloride to form succinyl chloride, which was then refluxed with m-chloroaniline in benzene. ijapbc.com A simpler, one-pot approach involves directly heating succinic acid with a primary amine in water, which serves as an environmentally benign solvent. researchgate.net

The synthesis of this compound using this method would involve reacting succinic anhydride with 1,4-diaminobutane. Due to the difunctional nature of the amine, careful control of stoichiometry is required to favor the formation of the mono-substituted product over the bis-succinimide derivative.

AmineAnhydride/AcidConditionsProductReference
AnilineSuccinic AnhydrideHeat, solvent-freeN-phenylsuccinimide nih.gov
m-ChloroanilineSuccinic Acid / Thionyl ChlorideReflux in Benzene1-(3-chlorophenyl)-pyrrolidine-2,5 dione ijapbc.com
Primary AminesSuccinic AcidStirring in boiling water (100 °C)N-substituted succinimides researchgate.net
Aromatic Amine / HydrazideSuccinic AnhydridePolyphosphate ester in ChloroformN-substituted succinimides mdpi.com

Modern Synthetic Techniques for Enhanced Efficiency and Selectivity

To overcome the limitations of traditional methods, such as long reaction times and high temperatures, modern synthetic techniques have been developed. These include the use of catalysts and alternative energy sources like microwaves to improve reaction efficiency and selectivity.

Catalysis offers a powerful tool for the synthesis of complex pyrrolidine-2,5-dione derivatives. Organocatalysis, in particular, has been successfully applied to the synthesis of highly functionalized succinimides. One notable example is the Michael addition of ketones to N-substituted maleimides. ebi.ac.ukresearchgate.net This reaction, facilitated by a self-assembled three-component system involving OtBU-l-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), allows for the construction of complex pyrrolidine-2,5-dione derivatives at room temperature. researchgate.net This approach is valuable for creating derivatives with specific stereochemistry and functionality. researchgate.netnih.gov

Lewis acids have also been explored as catalysts. For instance, Sc(OTf)₃ has been used to catalyze the synthesis of thiosulfonates from N-(organothio)succinimides, demonstrating the utility of metal catalysts in transformations involving the succinimide core. beilstein-journals.org While not a direct ring-forming reaction, it highlights the role of catalysts in activating the succinimide system for further functionalization.

Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technique for accelerating the synthesis of N-substituted succinimides. nih.gov By using microwave irradiation, the condensation reaction between an amine and succinic anhydride can be completed in minutes, compared to the several hours required for conventional heating. nih.govunirioja.es

This method is often performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and energy consumption. nih.gov The rapid heating provided by microwaves significantly shortens the reaction time needed for the cyclodehydration of the intermediate amic acid. sci-hub.box A variety of N-substituted cyclic imides have been synthesized in very high yields using this technique by condensing various diacids with different amines. sci-hub.box

MethodReactantsReaction TimeYieldKey AdvantagesReference
ConventionalAniline + Succinic AnhydrideSeveral hoursModerateStandard laboratory setup nih.gov
MicrowaveAniline + Succinic Anhydride4 minutes40-60%Rapid, solvent-free, energy-efficient nih.gov
MicrowaveVarious Diacids + Amines2-5 minutesVery highRapid, high yields sci-hub.box

Synthesis of Diverse Pyrrolidine-2,5-dione Derivatives and Conjugates

The pyrrolidine-2,5-dione scaffold serves as a versatile platform for the synthesis of a wide range of derivatives and conjugates with potential applications in medicinal chemistry. bohrium.com The established synthetic routes can be adapted to incorporate various functional groups and molecular frameworks.

For example, starting from 1-(3-chlorophenyl)-pyrrolidine-2,5-dione, further condensation reactions with aldehydes like p-hydroxy benzaldehyde (B42025) can furnish more complex structures. ijapbc.com These products can then undergo subsequent cyclization reactions with reagents such as hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride to generate fused heterocyclic systems like pyrazole (B372694) and isoxazole (B147169) derivatives. ijapbc.com

Similarly, multi-step syntheses starting from materials like anthranilic acid can produce quinazolinone intermediates, which are then reacted with succinic anhydride to yield complex pyrrolidine-2,5-dione derivatives. researchgate.net The synthesis of novel succinimide-based compounds has been pursued for various biological targets. For instance, compounds such as 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione and 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione have been synthesized and evaluated as potential anti-tumor agents. nih.gov These examples underscore the adaptability of the succinimide core in creating diverse and structurally complex molecules for drug discovery and other applications.

Introduction of Varied Functional Groups on the Butyl Chain and Pyrrolidinedione Ring

The synthetic utility of this compound is significantly expanded by the ability to introduce a wide array of functional groups. These modifications can be strategically placed on either the N-butyl chain or the heterocyclic ring system, allowing for the fine-tuning of the molecule's physicochemical properties.

Functionalization of the N-Alkyl Chain:

The N-butyl chain of the succinimide provides a versatile scaffold for chemical modification. A common strategy involves starting with a precursor bearing a functional group that can be further elaborated. For instance, the synthesis can commence with a protected aminobutanol, which is then subjected to reactions like the Mitsunobu reaction to form the succinimide ring. The terminal amino group of the resulting N-(4-aminobutyl)succinimide can then be modified through various reactions, including acylation, sulfonation, and reductive amination, to introduce a wide range of substituents.

Another approach involves the use of N-(halobutyl)succinimides as key intermediates. These compounds can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, azides, and thiols, to introduce diverse functionalities at the terminus of the butyl chain.

Functionalization of the Pyrrolidine-2,5-dione Ring:

The pyrrolidine-2,5-dione ring itself offers opportunities for functionalization, primarily at the C3 and C4 positions. One established method involves the use of N-substituted maleimides as starting materials. These can undergo various addition reactions, such as Michael additions or cycloadditions, to introduce substituents at the C3 and C4 positions of the succinimide ring. For example, the reaction of an N-alkyl maleimide (B117702) with a suitable nucleophile can lead to the formation of a 3-substituted succinimide derivative.

Furthermore, α-functionalization of the N-alkylsuccinimide can be achieved through enolate chemistry. Deprotonation of the α-carbon of the succinimide ring with a strong base generates an enolate, which can then react with various electrophiles to introduce substituents. Dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole have been shown to result in highly enantio- and diastereoselective C-H functionalization at the α-position to the nitrogen. nih.gov

Functionalization StrategyTarget SitePotential Functional Groups Introduced
Acylation of terminal amineN-Butyl ChainAmides, Carbamates
Nucleophilic substitution of N-(halobutyl)succinimideN-Butyl ChainAmines, Azides, Thiols, Ethers
Michael addition to N-alkylmaleimidePyrrolidine-2,5-dione RingAlkyl, Aryl, Thiol groups
α-Functionalization via enolate chemistryPyrrolidine-2,5-dione RingAlkyl, Acyl, Silyl groups

Regioselective Functionalization Strategies

Achieving regioselectivity is a critical aspect of synthesizing complex analogues of this compound. This ensures that functional groups are introduced at specific, desired positions, which is essential for unambiguous structure-activity relationship analysis.

Regioselectivity on the N-Butyl Chain:

For the N-butyl chain, regioselectivity is typically controlled by the choice of starting materials and the reaction sequence. For example, to introduce a functional group at a specific carbon of the butyl chain, a starting material with a pre-existing functional group at the desired position would be used. This functional group can then be carried through the synthesis or modified at a later stage.

Regioselectivity on the Pyrrolidine-2,5-dione Ring:

Regioselective functionalization of the pyrrolidine-2,5-dione ring is more challenging but can be achieved through several strategies. The nature of the N-substituent can influence the regioselectivity of reactions. For instance, in the lithiation-functionalization of 2-arylazetidines, the N-substituent was found to direct the position of lithiation. rsc.org Similar directing effects could potentially be exploited in N-substituted succinimides.

Furthermore, the use of directing groups attached to the nitrogen atom can facilitate regioselective C-H activation at a specific position on the ring. While not specifically demonstrated for N-butylsuccinimide, transition-metal-catalyzed C-H functionalization is a powerful tool for achieving regioselectivity in various heterocyclic systems. mdpi.com For instance, in quinolines, the regioselectivity of C-H functionalization can be controlled by the choice of the transition metal catalyst. mdpi.com

Analog Synthesis for Structure-Activity Relationship Studies

The synthesis of a diverse library of analogues is a cornerstone of medicinal chemistry and drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). For this compound, SAR studies involve synthesizing derivatives with systematic variations in their structure and evaluating their biological activity.

Cyclic imides bearing ω-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]alkyl moieties have been synthesized and evaluated for antipsychotic activity, demonstrating the importance of the N-alkyl chain length and the nature of the terminal group. nih.gov One of the more potent and selective compounds from this study, SM-9018, features a butyl linker between the succinimide and the piperazinyl moiety. nih.gov

In the context of oxazolidinone antibacterial agents, a related class of heterocyclic compounds, extensive SAR studies have revealed the significant impact of substituents at the 5-position on their activity. nih.gov For example, converting the 5-acetylaminomethyl moiety to other functional groups, such as a thiourea (B124793) group, led to a notable enhancement in in vitro antibacterial activity. nih.gov These findings from related heterocyclic systems can provide valuable insights for the design of novel this compound analogues.

The general approach to synthesizing analogues for SAR studies involves the parallel synthesis of a series of compounds where a specific part of the molecule is systematically varied. This can include:

Elucidating the Chemical Reactivity Profile of 1 4 Aminobutyl Pyrrolidine 2,5 Dione

Reactivity of the Pyrrolidine-2,5-dione Ring System

The pyrrolidine-2,5-dione ring, a derivative of succinimide (B58015), is characterized by two carbonyl groups flanking a nitrogen atom. This arrangement significantly influences the reactivity of the ring, making it susceptible to nucleophilic attack and rendering the adjacent methylene (B1212753) protons acidic.

The carbonyl carbons of the pyrrolidine-2,5-dione ring are electrophilic and can undergo nucleophilic acyl substitution. The presence of two carbonyl groups activates the imide system, making it more reactive than a simple amide. Strong nucleophiles can attack either carbonyl carbon, leading to the opening of the ring system. For instance, strong bases like hydroxide (B78521) or alkoxide anions can initiate this reaction. The aminolysis of N-hydroxysuccinimide esters, a common reaction in bioconjugation, proceeds via a model where a tetrahedral intermediate is formed, followed by a rate-determining breakdown to products.

The rate of aminolysis is generally faster than the rate of hydrolysis, especially with increasing pH. This differential reactivity is fundamental in chemistries that utilize succinimidyl esters to couple with primary amines.

The four protons on the two methylene groups of the pyrrolidine-2,5-dione ring (at positions C3 and C4) exhibit acidic character. masterorganicchemistry.comlibretexts.org This acidity is due to the electron-withdrawing effect of the adjacent carbonyl groups, which stabilize the resulting conjugate base, known as an enolate, through resonance. masterorganicchemistry.comlibretexts.org

Formation of an enolate requires a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF). libretexts.org Once formed, the enolate anion is a powerful nucleophile that can participate in various carbon-carbon bond-forming reactions. masterorganicchemistry.com A primary example is the alpha-alkylation, where the enolate reacts with an alkyl halide in an S(_N)2 reaction to attach an alkyl group to the alpha-carbon. youtube.com This reactivity allows for the functionalization of the succinimide ring itself, creating substituted derivatives.

Table 1: Reactivity of the Pyrrolidine-2,5-dione Methylene Groups
Reaction TypeReagentsProductDescription
Enolate FormationStrong Base (e.g., LDA, NaH) in THFEnolate AnionDeprotonation of an α-hydrogen to form a resonance-stabilized nucleophile. libretexts.org
Alpha-Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)3-Alkyl-pyrrolidine-2,5-dioneThe enolate acts as a nucleophile, attacking the alkyl halide to form a new C-C bond at the α-position. youtube.com

The pyrrolidine-2,5-dione ring is susceptible to ring-opening via hydrolysis, particularly under basic conditions (high pH) or at elevated temperatures. nih.gov This reaction involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to the cleavage of an amide bond and the formation of a succinamate (B1233452) derivative.

This instability is a significant consideration in fields like antibody-drug conjugates (ADCs), where linkers containing a succinimide ring (often formed from a maleimide-thiol reaction) can undergo premature ring-opening. nih.gov This hydrolysis alters the stability and therapeutic activity of the ADC. nih.gov Studies have shown that the rate of this ring-opening can be dependent on the specific site of conjugation on the parent molecule.

Reactivity of the Primary Butylamine (B146782) Moiety

The terminal primary amine on the butyl chain is a versatile functional group, acting as a potent nucleophile and a base. Its reactivity is central to the use of 1-(4-Aminobutyl)pyrrolidine-2,5-dione as a linker or building block.

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and allows it to participate in a wide array of reactions.

Acylation: Primary amines react readily with carboxylic acid derivatives, such as acyl chlorides or activated esters (e.g., N-hydroxysuccinimide esters), to form stable amide bonds. nih.gov This is one of the most common and robust methods for forming covalent linkages. The reaction typically proceeds rapidly under mild conditions.

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines. A more controlled and widely used method is reductive amination . masterorganicchemistry.comwikipedia.org In this two-step, often one-pot, process, the amine first reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH(_3)CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)) to yield the secondary amine. masterorganicchemistry.comnih.gov

Derivatization: The primary amine can also react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) linkages, respectively. These reactions are also highly efficient and are frequently used in chemical synthesis and bioconjugation. rsc.org

The primary amine is one of the most frequently targeted functional groups for the chemical modification of biomolecules, such as proteins. rsc.orgnih.govcreative-biolabs.com The ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins are readily accessible for conjugation. rsc.org The primary butylamine moiety of this compound can thus be used to covalently attach the entire molecule to a biological target.

Common amine-reactive chemistries used in bioconjugation include:

Reaction with Activated Esters: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines to form stable amide bonds. nih.govnih.gov This reaction is typically performed in aqueous buffers at a pH range of 7.5 to 9.0.

Reductive Amination: As described above, reaction with aldehydes present on a biomolecule (or introduced via oxidation of sugars) followed by reduction forms a stable amine linkage. acs.orgnih.gov

Reaction with Isothiocyanates: This reaction forms a stable thiourea bond and is another common method for labeling proteins and other biomolecules. rsc.org

Table 2: Common Bioconjugation Reactions for the Primary Butylamine Moiety
Reagent TypeReactive GroupResulting LinkageTypical pH
Activated EsterN-Hydroxysuccinimide (NHS) EsterAmide7.5 - 9.0 creative-biolabs.com
Aldehyde/KetoneCarbonyl (-CHO / -C=O)Secondary Amine (via imine)~6.0 - 7.5
Isothiocyanate-N=C=SThiourea8.0 - 9.5

Chemo- and Regioselectivity in Complex Derivatization Reactions

The presence of both a nucleophilic primary amine and an electrophilic succinimide ring within the same molecule necessitates careful consideration of reaction conditions to achieve selective derivatization. The inherent reactivity differences between these two functional groups form the basis for achieving chemo- and regioselectivity.

The primary amine, being a potent nucleophile, readily participates in reactions such as acylation, alkylation, and sulfonylation. In contrast, the succinimide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The selectivity of these transformations is highly dependent on the reaction parameters, including the choice of solvent, temperature, and the specific reagents used.

Selective N-Acylation:

The primary amine of this compound can be selectively acylated while preserving the integrity of the succinimide ring. This is typically achieved by using activated acylating agents under controlled conditions. N-hydroxysuccinimide (NHS) esters are common reagents for the selective acylation of primary amines. nih.gov The reaction proceeds via nucleophilic attack of the amine on the activated ester, forming a stable amide bond. The succinimide ring generally remains intact under these conditions, especially when the reaction is carried out at or below room temperature and in aprotic solvents.

For instance, the reaction of an amine with an excess of an NHS ester can lead to the complete acylation of all primary amines, while hydroxyl-containing amino acids might also react as a side reaction. nih.gov However, the resulting ester bonds can be selectively hydrolyzed, leaving the amide bonds intact. nih.gov This highlights the principle of orthogonal protection and deprotection strategies, which are fundamental in complex organic synthesis, particularly in peptide chemistry. biosynth.comnih.gov

ReagentReaction ConditionsMajor ProductSelectivity
Acetyl chlorideAprotic solvent, low temperatureN-(4-(2,5-dioxopyrrolidin-1-yl)butyl)acetamideHigh for N-acylation
Acetic anhydride (B1165640)Mild base, controlled temperatureN-(4-(2,5-dioxopyrrolidin-1-yl)butyl)acetamideHigh for N-acylation
N-Hydroxysuccinimide acetateAprotic solvent, room temperatureN-(4-(2,5-dioxopyrrolidin-1-yl)butyl)acetamideExcellent for N-acylation

Succinimide Ring-Opening Reactions:

The succinimide ring can be opened by strong nucleophiles or under harsh reaction conditions, such as high pH and elevated temperatures. nih.gov This reaction proceeds via nucleophilic acyl substitution at one of the carbonyl carbons of the imide. The stability of the succinimide ring is a critical factor in the design of synthetic routes. For example, in the context of antibody-drug conjugates (ADCs), the succinimide linker formed from a maleimide-thiol reaction is susceptible to ring-opening via hydrolysis. nih.gov The rate of this hydrolysis can be influenced by neighboring functional groups. nih.gov

While specific studies on the ring-opening of this compound are not extensively detailed in the reviewed literature, the general principles of succinimide chemistry suggest that strong bases or nucleophiles would lead to the formation of a γ-aminobutyric acid derivative.

Reagent/ConditionExpected ProductReactivity
Strong aqueous base (e.g., NaOH), heat4-(4-aminobutylamino)-4-oxobutanoic acidRing-opening
Strong nucleophile (e.g., Hydrazine), heatN-(4-aminobutyl)succinohydrazideRing-opening
Mild acidic conditionsStableLow reactivity

Orthogonal Protection Strategies:

To achieve selective derivatization in a stepwise manner, orthogonal protecting groups can be employed. biosynth.comnih.gov For example, the primary amine can be protected with a group that is stable under the conditions required for a subsequent reaction at a different site, and which can be removed without affecting other parts of the molecule. Common amine protecting groups used in peptide synthesis, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), offer orthogonal protection schemes. biosynth.comiris-biotech.de The Boc group is acid-labile, while the Fmoc group is base-labile. biosynth.comiris-biotech.de

Structure Activity Relationship Sar and Molecular Design of 1 4 Aminobutyl Pyrrolidine 2,5 Dione Derivatives

Rational Design Principles for Modulating Biological Activities and Selectivity

The rational design of bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions by understanding the relationship between molecular features and their biological effects. For derivatives of 1-(4-Aminobutyl)pyrrolidine-2,5-dione, the goal is to systematically modify the chemical structure to enhance desired biological activities and selectivity while minimizing off-target effects. This process often begins with a lead compound and involves iterative cycles of design, synthesis, and biological evaluation. mdpi.com

Key principles in the rational design of these derivatives include:

Target-Oriented Design : When the biological target is known, its three-dimensional structure can be used to design molecules that fit precisely into the active site, a strategy known as structure-based drug design. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacement : The pyrrolidine-2,5-dione core can be modified or replaced with other chemical groups that retain similar steric and electronic properties but may improve pharmacological profiles.

Modulation of Physicochemical Properties : Variations in properties such as lipophilicity, solubility, and metabolic stability can be achieved through chemical modifications, which in turn can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. mdpi.com

Impact of N-Substitution and Butyl Chain Modifications on Compound Properties

The N-substitution on the pyrrolidine-2,5-dione ring and modifications to the butyl chain are critical for determining the biological activity and properties of these derivatives. The pyrrolidine (B122466) ring itself is a versatile scaffold in drug discovery due to its ability to explore pharmacophore space efficiently through its three-dimensional structure. nih.govnih.gov

N-Substitution:

The substituent attached to the nitrogen atom of the pyrrolidine-2,5-dione ring plays a significant role in the molecule's interaction with biological targets. The nature of this substituent can influence:

Binding Affinity : Aromatic or heterocyclic rings introduced at this position can engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and pi-stacking, with the target protein. nih.gov

Selectivity : The size, shape, and electronic properties of the N-substituent can be tailored to achieve selective binding to a specific target over others. nih.gov

Pharmacokinetic Properties : Modifications at this position can alter the compound's solubility, metabolic stability, and cell permeability.

Butyl Chain Modifications:

The 4-aminobutyl chain provides a flexible linker and a basic amino group, which can be crucial for activity. Modifications to this chain can include:

Chain Length : Altering the length of the alkyl chain can affect the distance and orientation of the terminal amino group relative to the pyrrolidine-2,5-dione core, which can be critical for optimal interaction with the target. nih.gov

Rigidification : Introducing conformational constraints, such as double bonds or cyclic structures within the chain, can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. nih.gov

Substitution on the Chain : Adding substituents to the butyl chain can create additional interaction points with the target or modify the compound's physicochemical properties.

The following table summarizes the effects of various substitutions on the properties of pyrrolidine-2,5-dione derivatives based on general findings in the literature.

ModificationPositionEffect on PropertiesReference
Aromatic/Heterocyclic GroupN-substituentCan enhance binding affinity through various interactions. nih.gov
Alkyl Chain LengthLinker ChainAffects the positioning of terminal functional groups for optimal target interaction. nih.gov
Conformational RestrictionLinker ChainCan increase potency and selectivity by adopting a bioactive conformation. nih.gov
Polar Functional GroupsN-substituent/ChainCan improve solubility and introduce new hydrogen bonding opportunities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of newly designed molecules before their synthesis, thus saving time and resources. researchgate.net

For this compound derivatives, a QSAR study would typically involve:

Data Set Preparation : A series of compounds with known biological activities is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

A robust QSAR model can provide valuable insights into the structural features that are important for the desired biological activity, guiding the design of more potent and selective compounds. researchgate.net

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools to understand the structure-activity relationships of this compound derivatives at the molecular level. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov This method is instrumental in:

Identifying Binding Poses : It can predict how a derivative of this compound fits into the active site of a biological target.

Predicting Binding Affinity : Docking scores can provide an estimate of the binding affinity, helping to rank and prioritize compounds for synthesis. researchgate.net

Understanding Interactions : It reveals the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. researchgate.net

The results from molecular docking can explain the observed SAR and guide the design of new derivatives with improved binding characteristics.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based approaches are employed in the design of this compound derivatives.

Ligand-Based Drug Design : This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to interact with the target. Methods include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and 3D-QSAR. nih.gov

Structure-Based Drug Design : When the 3D structure of the target is available, this method allows for the direct design of ligands that can fit into the binding site. nih.gov This approach can lead to the discovery of highly potent and selective inhibitors. nih.govresearchgate.net By visualizing the interactions between the ligand and the target, medicinal chemists can make informed decisions on how to modify the structure of this compound to enhance its biological activity.

Applications in Chemical Biology and Advanced Intermediates Research

Utilization as Molecular Probes and Biological Tools

The dual nature of 1-(4-Aminobutyl)pyrrolidine-2,5-dione allows it to be adapted for use as a molecular probe. The pyrrolidine-2,5-dione moiety can serve as a recognition element for biological targets, while the terminal amine allows for the attachment of reporter molecules such as fluorophores, biotin, or radioactive isotopes.

The pyrrolidine-2,5-dione scaffold is a core component of various enzyme inhibitors. nih.govnih.gov By modifying this central structure, researchers can design probes to explore the active sites of enzymes. For instance, derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their inhibitory activity against enzymes like aromatase and 17 alpha-hydroxylase/17,20-lyase, which are crucial in hormone synthesis. nih.gov

In this context, this compound can be used as a foundational structure for creating such probes. The terminal amine can be conjugated to a reporter group, and the resulting molecule can be used in binding assays to study enzyme kinetics and map substrate-binding pockets. The interaction of the pyrrolidine-2,5-dione core with the enzyme can be monitored by detecting the signal from the attached reporter.

Table 1: Examples of Bioactive Pyrrolidine-2,5-dione Derivatives and Their Targets

Compound Derivative Biological Target/Activity Reference
1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione Aromatase (AR) and P450(17)alpha inhibitor nih.gov
1,3-disubstituted pyrrolidine-2,5-diones Anticonvulsant activity nih.gov
N-substituted pyrrolidine-2,5-dione derivatives Cyclooxygenase-2 (COX-2) and 5-lipoxygenase inhibitors nih.govebi.ac.uk

Given the broad range of biological effects exhibited by pyrrolidine-2,5-dione derivatives, including anticonvulsant, anti-inflammatory, and anticancer activities, this compound serves as a valuable starting point for developing tools to dissect cellular pathways. nih.govnih.govnih.gov

For example, novel derivatives where a pyrrolidine (B122466) group was added to aminophenyl-1,4-naphthoquinones were found to induce apoptosis and necrosis in leukemia cells through mechanisms involving mitochondrial pathways and the generation of reactive oxygen species (ROS). nih.govresearchgate.net By synthesizing analogues of this compound and introducing them into cellular systems, researchers can investigate specific signaling cascades. The aminobutyl linker allows for immobilization on solid supports, such as beads, which can then be used in pull-down assays to identify binding partners and elucidate the compound's mechanism of action within the cell.

Role in Bioconjugation and Cross-Linking Chemistry

The presence of a primary amine makes this compound an ideal candidate for bioconjugation and cross-linking applications. The amine group provides a nucleophilic site for reaction with various electrophilic moieties, enabling the stable attachment of the pyrrolidine-2,5-dione core to other molecules.

The terminal amine of the butyl chain can be covalently linked to biomolecules (like proteins, peptides, or nucleic acids) or solid supports (like agarose (B213101) beads or glass slides) using a variety of well-established chemical reactions. This functional handle is reactive toward several classes of reagents, making it a versatile tool for creating conjugates.

Common strategies involve reacting the primary amine with:

N-Hydroxysuccinimide (NHS) esters: This is one of the most common methods for labeling biomolecules, forming a stable amide bond.

Isothiocyanates: This reaction yields a stable thiourea (B124793) linkage.

Aldehydes or ketones: Through reductive amination, a stable secondary amine bond is formed.

Epoxides: This reaction results in the formation of a hydroxylamine (B1172632) linkage.

These conjugation strategies are fundamental in developing immunotoxins, where a toxin is linked to an antibody, or in immobilizing proteins for affinity purification. korambiotech.com

Table 2: Common Bioconjugation Reactions Involving Primary Amines

Reagent Functional Group Resulting Covalent Bond
N-Hydroxysuccinimide (NHS) ester Amide
Isothiocyanate Thiourea
Aldehyde (via reductive amination) Secondary Amine

Combinatorial chemistry is a powerful technique for discovering new drug leads by synthesizing and screening large numbers of compounds simultaneously. iipseries.org this compound is an excellent building block for such libraries due to its bifunctional nature.

The pyrrolidine-2,5-dione core can act as a central scaffold, while the primary amine serves as a point for diversification. A library of compounds can be generated by reacting this compound with a diverse set of carboxylic acids, aldehydes, or other electrophiles in a parallel synthesis format. nih.govuzh.ch This approach allows for the rapid creation of numerous analogues, each with a unique side chain attached to the aminobutyl linker. The resulting library can then be screened for biological activity, helping to identify structure-activity relationships (SAR) and optimize lead compounds. nih.gov

Precursor in the Synthesis of Bioactive Heterocycles and Analogues

The pyrrolidine-2,5-dione ring system is a cornerstone in the synthesis of more complex, biologically active heterocyclic compounds. nih.govnih.gov The structure of this compound can be chemically manipulated at several positions—the nitrogen atom, the carbon atoms of the ring, and the terminal amine—to generate novel analogues with potentially enhanced or new therapeutic properties.

The development of new synthetic strategies for creating multi-substituted pyrrolidine-2,5-diones is an active area of research in medicinal chemistry. nih.gov For example, multicomponent reactions (MCRs) are often employed to build complex heterocyclic systems, such as 2-pyridones, in a highly efficient manner. nih.gov The amine group on this compound can be used as a nucleophile in such reactions or be protected and deprotected as needed during a multi-step synthesis. This versatility allows chemists to use it as a starting material to explore new chemical space and develop next-generation therapeutic agents targeting a wide range of diseases. nih.govresearchgate.net

Mechanistic Investigations of Biological Activities Attributed to Pyrrolidine 2,5 Dione Derivatives

Exploration of Anticonvulsant Mechanisms

Derivatives of pyrrolidine-2,5-dione have been identified as promising candidates for the development of new antiepileptic drugs. Their anticonvulsant effects are believed to stem from their ability to modulate key components of the nervous system involved in seizure generation and propagation.

Modulatory Effects on Neurotransmitter Systems and Ion Channels

The primary mechanism by which many pyrrolidine-2,5-dione derivatives exert their anticonvulsant effects is through the modulation of voltage-gated ion channels. Specifically, studies have pointed to their interaction with neuronal voltage-sensitive sodium and L-type calcium channels. By influencing these channels, the compounds can control the flow of ions across neuronal membranes, thereby regulating neuronal excitability.

Some derivatives have been shown to impact GABA transporters, which are responsible for the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft. nih.gov Inhibition of these transporters would lead to an increased concentration of GABA in the synapse, enhancing inhibitory neurotransmission and consequently reducing neuronal hyperexcitability. Furthermore, the administration of 2-pyrrolidone, a related compound, has been shown to increase GABA levels in the brain. nih.gov

Neuroprotective Mechanisms and Cellular Interventions

Beyond their anticonvulsant properties, pyrrolidine-2,5-dione derivatives have demonstrated potential as neuroprotective agents. This neuroprotection is thought to arise from a combination of antioxidant effects and the modulation of enzymes involved in neurodegeneration.

Studies have shown that some novel pyrrolidine-2-one derivatives can effectively treat behavioral and biochemical changes in models of cognitive impairment. nih.govresearchgate.net The neuroprotective effects are linked to the mitigation of oxidative stress, a key factor in neurodegeneration. mdpi.com This is achieved through the reduction of lipid peroxidation and the enhancement of endogenous antioxidant systems, including enzymes like superoxide (B77818) dismutase and catalase, and molecules such as reduced glutathione (B108866). nih.govresearchgate.net Furthermore, some pyrrole-containing compounds have demonstrated significant neuroprotective effects in models of induced oxidative stress. researchgate.netnih.gov

Enzyme Inhibition Studies and Mechanistic Insights

The biological activities of pyrrolidine-2,5-dione derivatives also extend to the inhibition of various enzymes, highlighting their potential as therapeutic agents for a range of conditions.

Cholinesterase Inhibition: Acetylcholinesterase and Butyrylcholinesterase

Several pyrrolidine-2,5-dione derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.govnih.gov Inhibition of these enzymes increases the levels of acetylcholine in the brain, a strategy used in the management of Alzheimer's disease. The inhibitory activity of these compounds is often selective, with some derivatives showing a preference for either AChE or BChE. nih.gov

Below is a table summarizing the cholinesterase inhibitory activities of selected pyrrolidine (B122466) derivatives.

CompoundTarget EnzymeIC50 (µM)
8e Acetylcholinesterase (AChE)Promising efficacy
Butyrylcholinesterase (BChE)Promising efficacy
8g Acetylcholinesterase (AChE)Promising efficacy
Butyrylcholinesterase (BChE)Promising efficacy
19a Acetylcholinesterase (AChE)0.02234
19b Acetylcholinesterase (AChE)0.02721
24 Acetylcholinesterase (AChE)Not specified

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Modulation

Pyrrolidine-2,5-dione derivatives have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune tolerance. google.comwipo.int Overexpression of IDO1 is associated with various diseases, including cancer. nih.govnih.gov By inhibiting IDO1, these compounds can potentially restore immune surveillance and provide a therapeutic benefit. Patents have been filed for pyrrolidine-2,5-dione derivatives as IDO1 inhibitors for the treatment of cancer and endometriosis. google.comwipo.int

Glycosidase Inhibition: Alpha-Amylase and Alpha-Glucosidase

A number of pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. nih.govnih.govresearchgate.net Inhibition of these enzymes can delay the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose levels. This makes them attractive candidates for the development of new treatments for type 2 diabetes. The inhibitory potency of these compounds varies depending on their specific chemical structure. nih.govnih.gov

The following table presents the α-glucosidase inhibitory activity of selected pyrrolidine-2,5-dione derivatives.

CompoundIC50 (µM)
11o 28.3 ± 0.28
22a 0.98 ± 0.008

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Antimicrobial Action Pathways of Pyrrolidine-2,5-dione Derivatives

Derivatives of pyrrolidine-2,5-dione, also known as succinimides, have emerged as a class of heterocyclic compounds with notable antimicrobial properties. Their mechanism of action is multifaceted and is influenced by the nature of the substituents attached to the pyrrolidine ring. These compounds are recognized for their potential to combat various microbial pathogens, including both bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research has demonstrated that certain pyrrolidine-2,5-dione derivatives exhibit a broad spectrum of antibacterial activity, affecting both Gram-positive and Gram-negative bacteria. The structural features of these molecules play a crucial role in their efficacy. For instance, the presence of specific functional groups can enhance their ability to penetrate bacterial cell walls and disrupt essential cellular processes.

A study on various derivatives highlighted that their antibacterial action is often associated with the substituents on the succinimide (B58015) ring. While some compounds have shown moderate to low activity, others have displayed significant potential. For example, in one study, an azo derivative of a pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone showed better antibacterial activity against Staphylococcus aureus, Vibrio cholerae SG24, and Vibrio cholerae CO6 strains compared to its precursors nih.govresearchgate.net. The minimum inhibitory concentrations (MICs) for some of these derivatives against various bacterial strains have been determined, indicating a range of potencies nih.govresearchgate.net.

The following table summarizes the minimum inhibitory concentration (MIC) of selected pyrrolidine-2,5-dione derivatives against various bacterial strains, as reported in a study.

CompoundS. aureusV. cholerae NB2V. cholerae SG24V. cholerae CO6
Compound 3 128 µg/mL128 µg/mL128 µg/mL64 µg/mL
Compound 5 128 µg/mL128 µg/mL64 µg/mL32 µg/mL
Compound 8 16 µg/mL64 µg/mL16 µg/mL16 µg/mL
Ciprofloxacin 0.50 µg/mL1 µg/mL0.50 µg/mL0.50 µg/mL

It is important to note that while these findings are promising, the specific antibacterial mechanisms of 1-(4-Aminobutyl)pyrrolidine-2,5-dione have not been extensively detailed in the currently available literature.

Antifungal Properties and Targets

In addition to their antibacterial effects, pyrrolidine-2,5-dione derivatives have also been investigated for their antifungal properties. Similar to their antibacterial action, the antifungal efficacy is dependent on the specific chemical structure of the derivative.

Studies have shown that certain derivatives exhibit moderate to low antifungal activity against various fungal species. For instance, the same study that evaluated antibacterial properties also tested the compounds against fungal strains, revealing a range of MIC values nih.govresearchgate.net. The results indicated that while some derivatives possess antifungal potential, their efficacy may be lower than that of standard antifungal agents nih.govresearchgate.net.

The table below presents the MIC values of selected pyrrolidine-2,5-dione derivatives against different fungal strains from the aforementioned study.

CompoundC. albicansC. parapsilosisC. krusei
Compound 3 128 µg/mL128 µg/mL128 µg/mL
Compound 5 128 µg/mL128 µg/mL64 µg/mL
Compound 8 256 µg/mL128 µg/mL64 µg/mL
Nystatin 2 µg/mL1 µg/mL2 µg/mL

The precise molecular targets within fungal cells for these compounds are still an area of active research.

Antitumor Efficacy and Apoptotic Pathway Induction

The potential of pyrrolidine-2,5-dione derivatives as antitumor agents has garnered significant interest. Several novel compounds based on this scaffold have been synthesized and evaluated for their activity against various cancer cell lines nih.gov.

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research has indicated that certain new derivatives of dicarboximides, which include the succinimide structure, are cytotoxic and can induce apoptosis in leukemia cells nih.gov. The cytotoxicity of these compounds is often linked to their ability to trigger apoptotic pathways within the cancer cells nih.gov.

For instance, studies on specific succinimide derivatives have shown their ability to induce apoptosis in leukemia and cervical cancer cells nih.gov. While the direct apoptotic-inducing capabilities of this compound are not specifically detailed, the broader class of compounds shows promise in this area.

Modulation of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular processes. While they are essential for normal cellular signaling, excessive ROS can lead to oxidative stress and cellular damage, a mechanism often exploited in cancer therapy. The modulation of ROS homeostasis is a recognized effect of various drugs, including some anticancer agents nih.gov.

In the context of cancer, an increase in ROS levels can trigger cell death pathways. Cancer cells often have a higher basal level of ROS, making them more susceptible to further ROS induction by external agents nih.gov. While direct evidence for this compound's effect on ROS generation is not available, the general principle of ROS modulation by small molecules is a key area of cancer research nih.gov.

Antioxidant Mechanisms and Radical Scavenging Capabilities

In contrast to the pro-oxidant effects desirable in cancer therapy, the antioxidant properties of compounds are crucial for protecting against oxidative stress-related damage in healthy cells. Pyrrolidine-2,5-dione (succinimide) derivatives have also been investigated for their antioxidant and radical scavenging activities nih.gov.

The ability of these compounds to neutralize free radicals can contribute to their therapeutic potential in various conditions associated with oxidative stress. The antioxidant capacity of succinimide derivatives is often evaluated through in vitro assays that measure their ability to scavenge stable free radicals. While specific data on the radical scavenging capabilities of this compound is limited, the broader class of succinimides has shown promise in this regard nih.gov.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their interconnections can be established. For "1-(4-Aminobutyl)pyrrolidine-2,5-dione," specific chemical shifts and coupling patterns are anticipated based on the distinct electronic environments of the succinimide (B58015) ring and the aminobutyl chain.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR provides fundamental information about the number and types of proton and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the protons on the succinimide ring and the four methylene (B1212753) groups of the butyl chain, as well as the terminal amine group. The protons of the succinimide ring are chemically equivalent and are anticipated to appear as a singlet. The protons on the butyl chain will exhibit characteristic triplet or multiplet patterns due to coupling with adjacent methylene groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the imide, the methylene carbons of the succinimide ring, and the four distinct methylene carbons of the aminobutyl substituent. The carbonyl carbons are expected to be the most downfield signals due to the strong deshielding effect of the oxygen atoms.

Predicted NMR Data

Assignment Predicted ¹H NMR Predicted ¹³C NMR
Succinimide Protons (2 x CH₂) ~2.7 ppm (singlet)~29 ppm
Succinimide Carbonyls (2 x C=O) -~177 ppm
-NCH₂- ~3.5 ppm (triplet)~39 ppm
-NCH₂CH₂- ~1.6 ppm (multiplet)~26 ppm
-CH₂CH₂NH₂ ~1.4 ppm (multiplet)~28 ppm
-CH₂NH₂ ~2.7 ppm (triplet)~41 ppm
-NH₂ Variable (broad singlet)-

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

Two-dimensional NMR experiments are crucial for confirming the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," COSY is expected to show correlations between the adjacent methylene groups of the butyl chain, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the butyl chain and the succinimide ring. Key expected correlations would be between the protons of the N-methylene group of the butyl chain and the carbonyl carbons of the succinimide ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR, are instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

The FT-IR spectrum of "this compound" would be characterized by the presence of strong absorption bands corresponding to the imide and amine functional groups. The symmetrical and asymmetrical stretching vibrations of the imide carbonyl groups typically appear as two distinct bands. The N-H stretching of the primary amine will also be evident.

Predicted FT-IR Data

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300-3500 (broad)
C-H Stretch (Aliphatic) 2850-2960
C=O Stretch (Imide, Asymmetric) ~1770
C=O Stretch (Imide, Symmetric) ~1700
N-H Bend (Amine) 1590-1650
C-N Stretch 1000-1250

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass of the parent ion, which can be used to confirm the elemental composition of "this compound." The calculated exact mass for the protonated molecule [M+H]⁺ would be a key piece of data for its unequivocal identification.

Predicted HRMS Data

Compound Formula Calculated Exact Mass [M+H]⁺
This compound C₈H₁₄N₂O₂171.1134

The fragmentation pattern in the mass spectrum would likely involve cleavage of the butyl chain, providing further structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of "this compound". This technique provides detailed information about the molecule's fragmentation pathways, allowing for unambiguous identification and characterization. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the parent molecule.

The fragmentation of N-substituted succinimides is influenced by the nature of the substituent group. nih.gov In the case of "this compound", the fragmentation is expected to occur at the succinimide ring and along the aminobutyl side chain. The presence of the amide bond and the aliphatic chain allows for several characteristic fragmentation pathways. nih.govnih.gov

Key fragmentation pathways for "this compound" likely include:

Cleavage of the C-N bond between the butyl chain and the pyrrolidine-2,5-dione ring.

Fragmentation within the butyl chain , leading to the loss of neutral fragments.

Ring-opening of the succinimide moiety , followed by the loss of small molecules like carbon monoxide (CO) or ammonia (B1221849) (NH₃). researchgate.net

A detailed analysis of the MS/MS spectrum allows for the identification of specific fragment ions that are characteristic of the "this compound" structure.

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss
171.11154.08[M+H-NH₃]⁺NH₃
171.11114.09[C₅H₁₂N₂O]⁺C₂H₂O₂
171.11100.08[C₄H₈NO₂]⁺C₄H₉N
171.1186.09[C₅H₁₂N]⁺C₂H₂O₂
171.1172.08[C₄H₁₀N]⁺C₄H₃NO₂

Note: The m/z values are predicted and may vary slightly depending on the experimental conditions.

Chromatographic Techniques for Separation, Purity Profiling, and Quantitative Analysis

Chromatographic techniques are fundamental for the separation, purity assessment, and quantitative analysis of "this compound". High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of "this compound" and for its isolation from reaction mixtures or biological matrices. researchgate.net A validated reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from impurities and starting materials. derpharmachemica.com

The development of a robust HPLC method involves the optimization of several parameters, including the stationary phase, mobile phase composition, flow rate, and detection wavelength. For a polar compound like "this compound", a C18 column is often a suitable choice for the stationary phase. researchgate.net

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. derpharmachemica.com

Detection is commonly performed using a UV detector, as the succinimide ring exhibits absorbance in the low UV region (around 205-220 nm). derpharmachemica.com The purity of the compound is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram. For compound isolation, the fraction corresponding to the main peak is collected.

Table 2: Typical HPLC Parameters for the Analysis of "this compound"

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 210 nm
Expected Retention Time ~ 8.5 minutes (dependent on exact conditions)

Note: These are typical parameters and may require optimization for specific applications.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic descriptors that govern a molecule's behavior.

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is widely used to predict the properties of molecular systems, including those with pyrrolidine-2,5-dione scaffolds.

Molecular Geometry: The first step in a DFT study is typically a geometry optimization, which locates the minimum energy structure of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles for its most stable conformation. The non-hydrogen atoms of the core pyrrolidine-2,5-dione ring are known to be nearly coplanar. nih.govresearchgate.net

Electronic Properties: DFT calculations provide critical information about a molecule's electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity. mdpi.com Other quantum chemical parameters derived from these energies, such as electronegativity, chemical hardness, and softness, help to quantify the reactivity of the molecule. mdpi.commdpi.com For instance, a molecule with a high electron affinity is more likely to accept electrons. mdpi.com Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.

Energy Landscapes: By calculating the energies of various molecular geometries, DFT can map out the potential energy surface (PES). This landscape reveals the relative stabilities of different isomers and conformers and the energy barriers that separate them.

Below is an interactive table showing typical quantum chemical parameters calculated using DFT for compounds containing functionalities similar to this compound.

ParameterDescriptionTypical Value Range
HOMO Energy Energy of the highest occupied molecular orbital; related to electron-donating ability.-6.0 to -7.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.-1.0 to -2.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. mdpi.com4.5 to 6.0 eV
Chemical Hardness (η) Resistance to change in electron distribution.2.2 to 3.0 eV
Chemical Softness (σ) Reciprocal of hardness; measure of reactivity.0.33 to 0.45 eV⁻¹
Electronegativity (χ) Power of an atom to attract electrons to itself.3.5 to 4.5 eV
Electrophilicity Index (ω) Global electrophilic nature of a molecule.2.0 to 3.5 eV

Data are illustrative, based on values reported for various heterocyclic and amine-containing compounds in computational studies. mdpi.commdpi.commdpi.com

While DFT is highly popular, other methods are also employed to predict electronic properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate all molecular integrals from first principles without relying on experimental data. libretexts.org They can be computationally demanding, with costs increasing significantly with the size of the basis set used. libretexts.org Ab initio methods provide a fundamental approach to studying electronic structure, though they sometimes yield a narrower range of certain calculated properties compared to DFT. kirj.ee

Semi-Empirical Methods: Techniques like AM1 and PM3 simplify calculations by using parameters derived from experimental data for some of the most time-consuming integrals. libretexts.orgkirj.ee This makes them much faster than DFT or ab initio methods, allowing for the study of larger molecular systems or longer timescale simulations. However, their reliance on parameterization can sometimes lead to inaccuracies, such as underestimating certain interaction energies. kirj.ee These methods are often used for preliminary conformational searches or for systems where higher-level theory is computationally prohibitive. researchgate.net A comparative study using semi-empirical, ab initio, and DFT methods can provide a more robust understanding of a molecule's properties. kirj.ee

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational chemistry is an invaluable tool for exploring the detailed mechanisms of chemical reactions, identifying intermediates, and calculating reaction rates. This is particularly useful for understanding the synthesis or potential biotransformation of this compound.

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate.

Computational methods can locate the precise geometry of a transition state on the potential energy surface. For a reaction involving this compound, such as a nucleophilic attack by its primary amine group, calculations could identify the TS structure. Subsequent frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The calculated free energy of activation (ΔG‡) provides a quantitative measure of the reaction barrier. beilstein-journals.org Computational studies have shown that for some reactions involving pyrrolidine (B122466) derivatives, kinetic selectivity (governed by the lowest activation barrier) is more significant than thermodynamic selectivity (governed by the most stable product). beilstein-journals.org

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is efficient for modeling the bulk electrostatic effects of the solvent on the solute's energy. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which is more computationally intensive but allows for the study of specific solute-solvent interactions like hydrogen bonding. Comparing reaction profiles calculated in the gas phase versus a solvent model reveals the impact of the solvent on the stability of reactants, transition states, and products, thereby providing a more realistic prediction of reaction energetics. beilstein-journals.org

Conformational Analysis and Molecular Dynamics Simulations

The 4-aminobutyl side chain of this compound possesses significant conformational flexibility due to the rotation around several single bonds. Understanding this flexibility is crucial as different conformers can exhibit distinct properties and biological activities.

Conformational Analysis: This process involves systematically exploring the potential energy surface to identify stable conformers (local energy minima). This can be done by rotating bonds incrementally and performing energy calculations at each step.

Molecular Dynamics (MD) Simulations: MD simulations provide a powerful method to study the dynamic behavior of a molecule over time. mdpi.com The simulation solves Newton's equations of motion for the atoms in the system, which typically includes the molecule of interest and a surrounding box of solvent molecules (e.g., water). nih.gov These simulations, which can span from nanoseconds to microseconds, generate a trajectory of atomic positions and velocities. nih.gov

Analysis of the MD trajectory for this compound would reveal:

Conformational Preferences: The most frequently visited conformations during the simulation.

Structural Stability: Assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. A stable system will show convergence of the RMSD value. nih.gov

Molecular Compactness: Monitored through the radius of gyration (Rg). nih.gov

Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule's amine and carbonyl groups and the surrounding solvent can be tracked, providing insight into its solvation. nih.gov

The table below summarizes key analyses performed on MD simulation trajectories.

Analysis MetricInformation Provided
RMSD (Root-Mean-Square Deviation) Measures the average distance between atoms of superimposed structures over time; indicates structural stability. nih.gov
Rg (Radius of Gyration) Indicates the compactness of the molecule's structure over time. nih.gov
SASA (Solvent-Accessible Surface Area) Measures the surface area of the molecule accessible to the solvent; relates to solubility and interactions. nih.gov
Hydrogen Bond Analysis Counts the number of hydrogen bonds (intramolecular or with solvent) over time, revealing key interactions. nih.gov

These computational techniques provide a detailed, atomistic-level understanding of this compound that is often inaccessible through experimental methods alone.

Future Research Directions and Prospective Studies

Development of Novel and Sustainable Synthetic Routes for 1-(4-Aminobutyl)pyrrolidine-2,5-dione

Traditional synthesis of N-substituted succinimides often involves the condensation of succinic anhydride (B1165640) with a primary amine at elevated temperatures, sometimes requiring multiple steps and harsh reagents. ijcps.orgresearchgate.net Future research should prioritize the development of more efficient, economical, and environmentally friendly synthetic pathways.

Key areas for exploration include:

One-Pot Syntheses: Sequential one-pot methods, which reduce waste and improve efficiency by minimizing intermediate purification steps, represent a promising avenue. An approach using common reagents like zinc and acetic acid has been demonstrated for N-aryl succinimides and could be adapted for alkylamino derivatives. ijcps.org

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is crucial for sustainable synthesis. Research into solvent-free reactions or the use of biodegradable solvents could significantly reduce the environmental impact. kuey.net For instance, visible light-promoted, metal-free methods have been developed for creating functionalized succinimides, offering an eco-friendly alternative. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to form a complex product, incorporating substantial portions of all reactants. beilstein-journals.org Investigating MCRs to construct the this compound core or its analogs could rapidly generate structural diversity. beilstein-journals.org

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyDescriptionPotential AdvantagesReference
Conventional Two-Step SynthesisDehydrative condensation of an anhydride and an amine at high temperature, followed by cyclization.Well-established and reliable. ijcps.org
One-Pot Zinc/Acetic Acid MethodSequential one-pot synthesis using zinc and acetic acid as reagents.Cost-effective, operationally simple, high efficiency, uses readily available reagents. ijcps.org
Visible Light-Promoted SynthesisRadical cascade reaction of aza-1,6-enynes promoted by visible light in an eco-friendly solvent.Transition-metal and oxidant-free, atom-economical, operationally simple. rsc.org
Multicomponent Reactions (MCRs)Combining three or more reactants in a single synthetic operation to form the final product.High efficiency, complexity generation, rapid library synthesis. beilstein-journals.org

Exploration of Undiscovered Chemical Transformations and Derivatization Strategies

The structural framework of this compound offers multiple sites for chemical modification, including the pyrrolidine-2,5-dione ring and the aminobutyl side chain. Future work should focus on exploring novel derivatization strategies to systematically probe the structure-activity relationship (SAR). nih.gov

Prospective derivatization approaches include:

Ring Functionalization: The carbon atoms at positions 3 and 4 of the pyrrolidine-2,5-dione ring are key targets for introducing substituents. nih.gov Strategies like Michael additions can be employed to introduce various alkyl and aryl groups, which have been shown to significantly influence biological activity. nih.govresearchgate.net

Side Chain Modification: The terminal amino group of the butyl chain is a prime site for derivatization. Acylation, alkylation, or coupling with various pharmacophores could lead to hybrid molecules with enhanced or entirely new biological profiles. nih.gov

Stereoselective Synthesis: The pyrrolidine (B122466) ring's stereochemistry can profoundly impact biological activity due to the specific three-dimensional conformations required for interacting with biological targets. nih.gov Future studies should employ stereoselective synthetic methods, such as 1,3-dipolar cycloadditions, to produce enantiomerically pure derivatives for evaluation. nih.gov

Advanced Derivatization Reagents: The development and application of novel derivatization reagents can enhance analytical detection and separation of chiral derivatives, which is crucial for detailed biological and pharmacokinetic studies. nih.govnih.gov

Identification of New Biological Targets and Elucidation of Novel Action Mechanisms

Derivatives of the pyrrolidine-2,5-dione core have been investigated for a multitude of therapeutic applications, suggesting that this compound could serve as a scaffold for developing multi-target agents. nih.govfrontiersin.orgnih.gov

Future research should aim to:

Screen Against Diverse Targets: Based on the known activities of related compounds, systematic screening of this compound and its derivatives should be conducted against a wide range of biological targets. These include enzymes like cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase for anti-inflammatory potential nih.govebi.ac.uk, various ion channels for anticonvulsant activity nih.gov, and enzymes like aromatase and 17α-hydroxylase/17,20-lyase for anticancer applications. nih.gov

Elucidate Mechanisms of Action: For any identified biological activity, in-depth mechanistic studies are essential. This includes in-vitro functional assays, binding studies, and in-vivo animal models to understand how these compounds exert their effects at a molecular level. nih.govnih.gov For example, studies on anticonvulsant derivatives have pointed towards the inhibition of calcium currents as a plausible mechanism. nih.gov

Explore New Therapeutic Areas: Beyond the established areas, new applications should be explored. For instance, succinimide (B58015) derivatives have been studied as acetylcholinesterase inhibitors for neurodegenerative diseases and as multi-target agents for diabetes. nih.govmdpi.com

Table 2: Potential Biological Targets for Future Investigation
Therapeutic AreaPotential Biological Target(s)Rationale based on Related CompoundsReference
InflammationCOX-1, COX-2, 5-LipoxygenaseN-substituted pyrrolidine-2,5-diones have shown potent, multi-target anti-inflammatory activity. nih.govebi.ac.uk
Epilepsy/Neuropathic PainVoltage-gated sodium and calcium channelsThe pyrrolidine-2,5-dione core is a key pharmacophore in many anticonvulsant agents. nih.govnih.gov
CancerAromatase, Steroid 17-alpha-HydroxylaseNovel pyrrolidine-2,5-dione compounds have shown good inhibition of enzymes involved in hormone-dependent cancers. nih.gov
Diabetesα-glucosidase, α-amylase, DPP-4Succinimide derivatives have been identified as effective multi-target anti-diabetic agents. nih.gov
Neurodegenerative DiseaseAcetylcholinesterase (AChE)Succinimide derivatives have demonstrated AChE inhibitory activity. mdpi.com

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

The amenability of the pyrrolidine-2,5-dione scaffold to chemical modification makes it an ideal candidate for combinatorial chemistry and high-throughput screening (HTS) to accelerate drug discovery. nih.goviipseries.org

Future strategies should involve:

Library Synthesis: Utilizing parallel or split-pool synthesis techniques, large, diverse libraries of this compound derivatives can be generated. nih.govuzh.ch These libraries can systematically vary substituents on both the succinimide ring and the side chain to broadly explore the chemical space.

High-Throughput Screening (HTS): The synthesized libraries can be rapidly evaluated against various biological targets using HTS assays. nih.gov This approach allows for the efficient identification of initial "hit" compounds with desired activity from a large pool of candidates.

Encoded Library Technology: To manage large combinatorial libraries, encoding technologies can be used. In this method, each compound on a solid support is associated with a chemical "tag" that records its synthetic history, allowing for the rapid structural identification of active compounds after screening. nih.gov

Advancements in Predictive Computational Modeling for De Novo Design and Optimization

Computational chemistry and in-silico modeling are indispensable tools in modern drug discovery for predicting the properties of molecules and guiding synthetic efforts.

Prospective computational studies could include:

Molecular Docking and SAR: In-silico docking simulations can be used to predict the binding modes of this compound derivatives with various protein targets, helping to rationalize structure-activity relationships and guide the design of more potent inhibitors. nih.govebi.ac.uk

De Novo Design: Computational algorithms can be used to design novel derivatives from scratch that are predicted to have high affinity and selectivity for a specific biological target. nih.gov

ADMET Prediction: In-silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This allows for the early-stage filtering of candidates with poor drug-like properties, saving time and resources. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate reaction mechanisms for novel synthetic routes and to understand the electronic properties that govern the stability and reactivity of the compounds. beilstein-journals.orgmdpi.com

Exploration in Advanced Materials Science (if supported by future research findings)

While the primary focus for pyrrolidine-2,5-dione derivatives has been pharmacological, their chemical properties may lend them to applications in materials science. This area remains largely speculative but warrants exploration.

Potential future research could investigate:

Polymer Chemistry: The bifunctional nature of this compound (containing both a secondary amine within the ring after potential hydrolysis and a primary amine) could be exploited in polymerization reactions. Succinimide derivatives are known to be used as curing agents for epoxy resins, suggesting that novel polymers with specific thermal or mechanical properties could be developed. kuey.net

Functional Materials: The ability to extensively functionalize the scaffold could be used to create materials with specific properties, such as novel biodegradable polymers or functional surface coatings. The inherent chemical stability of the succinimide ring combined with the reactive aminobutyl chain provides a versatile platform for such explorations. kuey.net

Q & A

Q. What theoretical models explain the compound’s role as a glycosidase inhibitor?

  • Methodological Answer : Apply molecular dynamics simulations to study hydrogen bonding between the pyrrolidine-dione core and enzyme active sites (e.g., α-glucosidase). Validate with kinetic assays (Km and Vmax shifts) and compare with known inhibitors (e.g., miglitol). Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminobutyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Aminobutyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.